molecular formula C17H24N4O5S2 B2583086 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-14-0

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2583086
CAS RN: 392243-14-0
M. Wt: 428.52
InChI Key: GPWWTFKNJSMNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, commonly referred to as BAY 11-7082, is a small molecule inhibitor that has gained significant attention for its potential use in scientific research. This compound has been shown to have a wide range of effects on various biochemical and physiological pathways, making it a valuable tool for studying a variety of diseases and conditions.

Scientific Research Applications

Photodynamic Therapy Applications

Compounds with thiadiazole moieties, similar to the one mentioned, have been explored for their photodynamic therapy (PDT) applications. For instance, zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base have shown promising properties as photosensitizers in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide and thiadiazole derivatives have been explored for their enzyme inhibition capabilities. Novel acridine-acetazolamide conjugates have been investigated as inhibitors of human carbonic anhydrases, key enzymes involved in various physiological processes. These compounds have shown inhibition in low micromolar and nanomolar ranges, highlighting their potential as therapeutic agents (Ulus et al., 2016).

Antimicrobial Applications

Derivatives of thiadiazoles have been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds possess sensitivity to both Gram-positive and Gram-negative bacteria and exhibit antifungal activity against Candida albicans. Such properties suggest their potential as antimicrobial agents in medical research and treatment strategies (Sych et al., 2019).

Materials Science and Membrane Technology

Sulfonated aromatic diamines, similar in functional group arrangement to the compound , have been utilized in the development of thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and are effective in the treatment of dye solutions, showcasing the potential of such compounds in environmental applications and water purification technologies (Liu et al., 2012).

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5S2/c1-4-15-19-20-17(27-15)18-16(22)13-5-7-14(8-6-13)28(23,24)21(9-11-25-2)10-12-26-3/h5-8H,4,9-12H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWWTFKNJSMNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

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